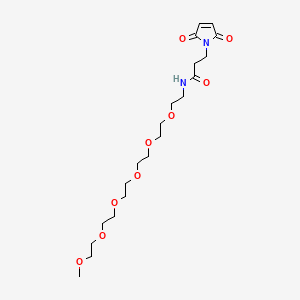

mPEG6-Mal

Descripción

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O9/c1-26-8-9-28-12-13-30-16-17-31-15-14-29-11-10-27-7-5-21-18(23)4-6-22-19(24)2-3-20(22)25/h2-3H,4-17H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWOIZSFVKCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to mPEG6-Maleimide in Biochemical Applications

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (6)-Maleimide (mPEG6-Mal), a heterobifunctional linker pivotal in modern bioconjugation. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, provides detailed experimental protocols, and offers insights into its diverse applications, ensuring a thorough understanding of this versatile reagent.

Introduction to mPEG6-Maleimide: A Tool for Precision Bioconjugation

Methoxy-polyethylene glycol (6)-Maleimide (this compound) is a chemical modification reagent that covalently attaches a polyethylene glycol (PEG) spacer to biomolecules. It consists of a methoxy-capped hexa-ethylene glycol chain linked to a maleimide functional group. This structure imparts desirable properties to the conjugated molecule, including enhanced solubility, stability, and reduced immunogenicity.[1][2][3] The maleimide group provides high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, enabling site-specific modifications.[1][4]

The applications of this compound are extensive and include:

-

Protein and Peptide Modification: Improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][5]

-

Antibody-Drug Conjugates (ADCs): Serving as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[6][][8]

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles to enhance their biocompatibility and circulation time.[1]

-

Drug Delivery Systems: A key component in the development of advanced drug delivery systems, including lipid nanoparticles (LNPs) for mRNA vaccines.[9][10]

The Core Chemistry: The Maleimide-Thiol Reaction

The utility of this compound is rooted in the highly efficient and specific reaction between the maleimide group and a thiol group, a Michael addition reaction, to form a stable thioether bond.[11][12]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring. This reaction is highly chemoselective for thiols, especially within a specific pH range.[11][13]

Sources

- 1. laysanbio.com [laysanbio.com]

- 2. This compound [myskinrecipes.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. broadpharm.com [broadpharm.com]

- 5. MPEG-maleimide | Small Molecule Pharmaceuticals | Merck [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 10. PEG for LNPs Drug Delivery System | Biopharma PEG [biochempeg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

advantages of using mPEG6 spacer in bioconjugation

Beginning Data Collection

I've initiated targeted Google searches to gather information on mPEG6 spacers in bioconjugation. I'm focusing on their physicochemical properties and impact on solubility, along with how they reduce steric hindrance. My goal is to compile a thorough dataset for later analysis.

Analyzing Search Results

I'm now analyzing the search results, identifying key themes and data to build a strong foundation for the technical guide. I'm focusing on the causality of mPEG6 advantages, and structuring the guide logically, starting with an introduction to bioconjugation and the role of linkers. I am now exploring the benefits of mPEG6 spacers to create the best understanding.

Initiating Detailed Search

I'm now starting more in-depth searches, looking into the specific benefits of mPEG6 spacers. My focus is now the impact on immunogenicity and pharmacokinetic profiles. I'll summarize the results to be used as a foundation for a technical guide, I'm building it from the ground up, starting with bioconjugation, then linkers, and then mPEG6 spacers. I'll design tables and diagrams to illustrate the properties. I am working on building protocols with cited sources.

Examining Spacer Advantages

I've been immersed in the benefits of mPEG6 spacers in bioconjugation. My research is highlighting key advantages: enhanced solubility and reduced aggregation, and decreased steric hindrance, are major pluses. I'm focusing on the impact of these spacers on reaction efficiency and conjugate stability. The data suggests compelling reasons for their use.

Structuring The Technical Guide

I'm now focusing on synthesizing the research into a coherent guide. I'm prioritizing structuring the information into an organized format with explanations, diagrams, and data tables. I will next work to write detailed, step-by-step experimental protocols. While the search results established foundational knowledge, I will now work to create a comprehensive guide with all the required components.

Analyzing Spacer Benefits Further

I'm now diving deeper into the advantages of mPEG6 spacers. My findings extend beyond solubility and steric hindrance to include their impact on pharmacokinetics and immunogenicity. I've found studies comparing different PEG spacer lengths, useful for data tables. Now, I need to synthesize the data for an in-depth technical guide, complete with explanations, diagrams, protocols, and references.

An In-depth Technical Guide to Site-Specific Protein Modification Using mPEG6-Mal

Introduction: Precision Engineering of Biotherapeutics

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development.[1][2] First introduced in 1990 with the approval of Adagen® (pegademase bovine), this technique enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their hydrodynamic volume, which in turn reduces renal clearance and extends plasma half-life.[1][3] PEGylation can also improve drug solubility and shield antigenic sites, thereby reducing the immunogenicity that can lead to hypersensitivity reactions or neutralization of the therapeutic.[1][2][4][5]

While early methods involved random PEGylation, typically targeting lysine residues, the field has evolved towards site-specific modification to produce homogeneous conjugates with predictable and optimized activity.[1][5][6][7] Site-specific PEGylation ensures that each protein molecule is modified at the same, predetermined location, preserving biological function and ensuring batch-to-batch consistency.[6] Among the various chemical strategies, the reaction between a maleimide-functionalized PEG and a protein's cysteine residue is one of the most efficient and widely adopted methods for achieving this precision.[5][8]

This guide provides an in-depth technical overview of mPEG6-Mal , a discrete PEG-maleimide reagent, for the site-specific modification of proteins. We will explore the underlying chemistry, provide detailed experimental protocols, discuss critical parameters for success, and outline methods for characterizing the final conjugate.

The Chemistry of this compound Conjugation

The this compound reagent is a heterobifunctional linker composed of two key components: a monodisperse, six-unit polyethylene glycol (PEG) chain and a highly reactive maleimide group.[9] This structure is engineered for specific, high-yield conjugation to sulfhydryl groups.

The Maleimide Moiety: A Highly Specific Thiol-Reactive Handle

The maleimide group is an α,β-unsaturated carbonyl compound that serves as the reactive handle for protein conjugation. It reacts with free sulfhydryl (thiol) groups, predominantly found on cysteine residues, via a Michael addition mechanism.[8][10] This reaction is highly chemoselective for thiols within a specific pH range.[8][11]

-

Reaction Mechanism: The process involves the nucleophilic attack of a thiolate anion (deprotonated thiol) on one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond.[10][12]

-

pH is Critical for Selectivity: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 .[8][11]

-

Below pH 6.5, the reaction rate slows considerably as the thiol group is predominantly in its protonated, less nucleophilic state.[13]

-

Above pH 7.5, the reaction loses its specificity. The maleimide ring becomes susceptible to competitive reaction with primary amines (e.g., lysine residues) and the rate of hydrolysis of the maleimide ring itself increases, rendering it inactive.[11][12][13]

-

Figure 1. The Thiol-Maleimide Michael Addition Reaction.

The mPEG6 Spacer: Enhancing Solubility and Function

The "mPEG6" portion of the molecule consists of a methoxy-capped, discrete chain of six ethylene glycol units. Unlike traditional, polydisperse PEGs, these discrete PEG (dPEG®) linkers have a precisely defined molecular weight and length.[14] This offers several advantages:

-

Enhanced Solubility: The hydrophilic PEG spacer improves the aqueous solubility of both the reagent and the final protein conjugate.[9][15]

-

Homogeneity: Using a discrete PEG linker ensures that the final product is a single, well-defined molecular species, rather than a mixture of variably PEGylated proteins. This simplifies downstream analysis and improves batch-to-batch reproducibility.[6]

-

Reduced Steric Hindrance: The flexible spacer arm positions the protein further from any other conjugated molecule, minimizing potential steric interference that could compromise biological activity.[16]

Experimental Design and Protocol

A successful conjugation strategy requires careful planning, execution, and validation. This section provides a comprehensive workflow for the site-specific modification of a protein using this compound.

Figure 2. Experimental Workflow for this compound Conjugation.

Part 1: Pre-Conjugation Considerations & Protein Preparation

The quality of the starting material is paramount. The protein must be in a chemical environment conducive to specific and efficient labeling.

1. Buffer Selection:

-

Primary Requirement: The buffer must be free of extraneous thiol-containing compounds (e.g., DTT, β-mercaptoethanol).[11][17]

-

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Tris buffers are suitable, provided the pH is carefully adjusted to 6.5-7.5 .[17][18]

-

Amine-Free Buffers: While the maleimide reaction is highly selective for thiols at neutral pH, using an amine-free buffer (like PBS or MES) can provide an extra layer of security against potential side reactions with lysine residues, especially if the pH drifts upwards.

2. Reduction of Disulfide Bonds (If Necessary):

-

Rationale: Maleimides react only with free sulfhydryl groups. If the target cysteine residue is part of a disulfide bond, it must first be reduced.

-

Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the ideal choice. Unlike DTT or β-mercaptoethanol, TCEP is thiol-free and therefore does not need to be removed before adding the maleimide reagent.[12][19]

-

Procedure:

3. Removal of Other Reducing Agents:

-

If a thiol-containing reducing agent like DTT was used, it is critical to remove it completely before adding this compound. Failure to do so will result in the reagent being consumed by the reducing agent instead of the protein.

-

Method: Use a desalting column (e.g., Sephadex G-25) or dialysis to exchange the protein into fresh, degassed reaction buffer.[19][20]

Part 2: Step-by-Step Conjugation Protocol

This protocol provides a general framework. The optimal molar excess of the PEG reagent and incubation times should be determined empirically for each specific protein.

Materials:

-

Protein Solution: 1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5.[17]

-

Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[13][16]

-

Quenching Solution: 1 M L-cysteine or β-mercaptoethanol in water.[17]

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[16] Maleimide reagents are susceptible to hydrolysis in aqueous solutions and should not be stored in buffer.[11]

-

Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the prepared protein solution.[17][22] Gently mix.

-

Causality: A molar excess drives the reaction towards completion, ensuring that a high percentage of the available cysteine sites are labeled.

-

-

Incubation: React for 2 hours at room temperature or overnight at 4°C with gentle agitation.[17][22][23]

-

Causality: Lower temperatures (4°C) can help maintain protein stability over longer incubation periods, while room temperature incubation accelerates the reaction rate.

-

-

Quench the Reaction: Stop the reaction by adding a quenching agent (e.g., L-cysteine) to a final concentration of 10-50 mM.[17][20] Incubate for an additional 15-30 minutes at room temperature.[17][20]

Part 3: Post-Conjugation Purification

Purification is necessary to remove excess this compound, the quenching reagent, and any unreacted protein.

Common Methods:

-

Size-Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller, unreacted this compound and quenching agent.[3][20][22]

-

Dialysis or Tangential Flow Filtration (TFF): These methods are also suitable for removing small molecules from the much larger protein conjugate.[20][22]

-

Ion-Exchange Chromatography (IEX): If the PEGylation event alters the net charge of the protein, IEX can be used to separate the PEGylated product from the unmodified protein.[3]

Part 4: Characterization of the Conjugate

Thorough characterization is essential to confirm the success of the conjugation, determine the degree of labeling, and ensure the integrity of the final product.

| Analytical Technique | Purpose | Expected Outcome for Successful Conjugation |

| SDS-PAGE | Assess increase in molecular weight. | A distinct band shift upwards compared to the unmodified protein. The magnitude of the shift corresponds to the mass of the attached PEG. |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Precisely determine the molecular weight of the conjugate.[25] | The observed mass will be the sum of the protein's mass plus an integer multiple of the this compound mass (~433.5 Da per modification).[25] |

| HPLC (SEC or RP-HPLC) | Determine purity, aggregation, and degree of labeling.[3][4] | SEC: A single, sharp peak eluting earlier than the unmodified protein. RP-HPLC: A peak with a different retention time than the unmodified protein. Can often resolve different PEGylation states.[3] |

| UV-Vis Spectroscopy | Determine protein concentration. | Used to quantify the final product concentration via absorbance at 280 nm.[25] |

Troubleshooting and Advanced Considerations

Common Issues & Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | 1. Incomplete reduction of disulfides.2. Oxidized thiols.3. Hydrolyzed/inactive this compound.4. pH outside the optimal 6.5-7.5 range. | 1. Increase TCEP concentration or incubation time.2. Degas buffers and include 1-5 mM EDTA to chelate metals that promote oxidation.[26]3. Prepare this compound stock solution immediately before use in anhydrous solvent.4. Carefully prepare and validate the buffer pH.[8] |

| Non-Specific Labeling | 1. Reaction pH was too high (>7.5), causing reaction with lysine residues.[11][24] | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[8] |

| Conjugate Instability / Loss of PEG | 1. The thioether bond is undergoing a retro-Michael reaction.[8][24] | 1. After conjugation and purification, consider a ring-hydrolysis step. Adjusting the pH to 8.5-9.0 for 2-4 hours can open the succinimide ring, forming a more stable product that is resistant to thiol exchange.[24][27][28] |

Stability of the Thioether Bond

The thiosuccinimide linkage formed by the maleimide-thiol reaction can be susceptible to reversal via a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[8][24] This can lead to payload migration and off-target effects. Research has shown that hydrolyzing the succinimide ring post-conjugation creates a more stable, ring-opened structure that is significantly more resistant to this reversal.[27][28] For therapeutics intended for in-vivo use, incorporating this stabilization step is a critical consideration.

Conclusion

The this compound reagent is a powerful tool for the precise, site-specific modification of proteins. Its discrete PEG linker ensures product homogeneity, while the highly selective maleimide group allows for targeted conjugation to cysteine residues. By carefully controlling key reaction parameters—most notably pH—and implementing a robust experimental workflow that includes proper protein preparation, controlled incubation, effective quenching, and thorough characterization, researchers can reliably produce high-quality, well-defined PEGylated proteins. This level of precision is essential for developing the next generation of safer and more effective biotherapeutics and advanced diagnostic reagents.

References

- Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters.

- Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.

- BenchChem. (2025). Technical Support Center: Quenching Unreacted Maleimide After Conjugation. BenchChem.

- BenchChem. (2025). Technical Support Center: Quenching Unreacted Maleimide Groups. BenchChem.

- BenchChem. (2025). A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols. BenchChem.

- Bioconjugation. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Bioconjugation.

- BroadPharm. (2022, January 18). Protocol for PEG Maleimide. BroadPharm.

- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.

- Al-Awwal, A., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry.

- Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Creative PEGWorks.

- BroadPharm. (n.d.). Mal-PEG6-acid, 518044-42-3. BroadPharm.

- ResearchGate. (2016, January 24). What is the effect of Maleimide surface coverage on thiol conjugation efficiency? ResearchGate.

- Fontaine, S. D., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.

- BroadPharm. (n.d.). PEG Maleimide Conjugation Instructions. BroadPharm.

- Vector Labs. (n.d.). Maleimide Reaction Chemistry. Vector Labs.

- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- Seely, J. E. (2007). Making Site-specific PEGylation Work. BioPharm International.

- PubChem. (n.d.). Mal-PEG6-Acid. National Center for Biotechnology Information.

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide. Bachem.

- BenchChem. (2025). Application Notes and Protocols for Site-Specific Protein Modification using Mal-PEG6-Boc. BenchChem.

- ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? ResearchGate.

- Raines, R. T., et al. (2015). Catalysis of imido-group hydrolysis in a maleimide conjugate. Protein Science.

- Pharmaceutical Technology. (2010, February 1). Achieving site-specific PEGylation. Pharmaceutical Technology.

- Vector Laboratories. (2023). DBCO-Maleimide Protocol. Vector Laboratories.

- Tumey, L. N., et al. (2014). Addressing the retro-Michael instability of maleimide bioconjugates. UCL Discovery.

- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe.

- BenchChem. (2025). How to prevent hydrolysis of maleimide group in solution. BenchChem.

- BroadPharm. (n.d.). Mal-PEG6-NHS ester, 1599472-25-9. BroadPharm.

- Biosynth. (n.d.). This compound. Biosynth.

- Laysan Bio. (n.d.). mPEG-MAL. Laysan Bio.

- Khan, S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central.

Sources

- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. Mal-PEG6-acid, 518044-42-3 | BroadPharm [broadpharm.com]

- 10. bachem.com [bachem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Mal-PEG6-NHS ester, 1599472-25-9 | BroadPharm [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mal-PEG6-Acid | C19H31NO10 | CID 60146200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. broadpharm.com [broadpharm.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. creativepegworks.com [creativepegworks.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

An In-Depth Technical Guide to mPEG6-Maleimide in Proteomics Sample Preparation

In the landscape of mass spectrometry (MS)-based proteomics, the ultimate goal is the accurate and comprehensive identification and quantification of proteins from complex biological samples.[1][2] A cornerstone of the preparatory workflow, particularly in "bottom-up" proteomics, is the enzymatic digestion of proteins into smaller, more manageable peptides.[3][4] The integrity of this process hinges on the effective denaturation of proteins and the irreversible cleavage of disulfide bonds formed between cysteine residues.

Cysteine is a unique amino acid due to its highly reactive thiol (-SH) group, which plays pivotal roles in protein structure, catalysis, and redox signaling.[5][6][7][8] These same thiols, however, can readily re-form disulfide bridges after the initial reduction step in sample preparation. This uncontrolled refolding can impede enzymatic cleavage by trypsin, lead to ambiguous peptide identifications, and ultimately compromise the depth and reproducibility of proteomic analyses.[1][9]

To prevent this, a crucial alkylation step is employed to permanently cap the free thiols. While traditional reagents like iodoacetamide (IAA) and chloroacetamide (CAA) have been staples, they are not without their drawbacks, including significant off-target reactions.[10][11][12] This guide focuses on a modern alternative, mPEG6-Maleimide (mPEG6-Mal), and explores its mechanism, application, and distinct advantages in preparing high-quality samples for mass spectrometry.

Part 1: The Chemistry of mPEG6-Maleimide Alkylation

mPEG6-Maleimide is a heterobifunctional chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units, linked to a maleimide functional group.[13] This structure imparts unique properties beneficial for proteomics applications.

Mechanism of Action: Thiol-Specific Michael Addition

The maleimide group is a highly specific electrophile that reacts with nucleophilic thiol groups from cysteine residues via a Michael-type addition reaction.[14] This reaction is exceptionally efficient and specific for thiols within the pH range of 6.5-7.5, where the thiol is sufficiently deprotonated to its thiolate form (-S⁻) but other nucleophilic groups, like the ε-amino group of lysine, remain largely protonated and unreactive.[14] The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH.[14]

The covalent bond forms between the cysteine sulfur and one of the carbons in the maleimide double bond, resulting in a stable thioether linkage. This effectively and irreversibly blocks the thiol, preventing disulfide bond reformation.

Figure 1: Reaction mechanism of mPEG6-Maleimide with a cysteine residue.

Part 2: Comparative Analysis of Cysteine Alkylating Agents

The choice of alkylating agent has profound consequences for data quality. An ideal reagent should be highly reactive towards cysteines, specific with minimal off-target modifications, and yield a stable product.

Field-Proven Insights: Iodoacetamide (IAA) and Chloroacetamide (CAA) are haloacetamide reagents that react via an SN2 mechanism. While effective, they are known to cause a significant degree of off-target alkylation, most notably on methionine, but also on histidine, lysine, and peptide N-termini.[10][11][12] Alkylation of methionine by IAA can affect up to 80% of methionine-containing peptides, which can suppress peptide ionization or lead to ambiguous identifications in database searches if not accounted for as a variable modification.[11] Maleimide-based reagents exhibit superior specificity, largely circumventing these issues.[15]

The table below summarizes the key performance differences between these common reagents.

| Feature | mPEG6-Maleimide | Iodoacetamide (IAA) | Chloroacetamide (CAA) |

| Reaction Chemistry | Michael Addition | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |

| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |

| Specificity | Very High | Moderate | High (better than IAA) |

| Common Off-Targets | Minimal at pH < 8.0 | Methionine, Lysine, Histidine, N-terminus[11][12] | Methionine (reduced vs. IAA), other amines[10] |

| Reaction Speed | Fast | Fast | Slower than IAA[10] |

| Impact on Peptide ID | Generally high due to specificity | Can lower ID rates due to side reactions[12] | Generally higher ID rates than IAA[10] |

| Product Stability | Generally stable, but can be prone to hydrolysis under harsh conditions[16] | Stable | Stable |

| Additional Benefit | PEG chain can improve solubility of some peptides | None | None |

Part 3: Experimental Protocol for Proteomics Sample Preparation

This protocol outlines a standard in-solution digestion workflow for cultured cells or tissues, incorporating this compound for cysteine alkylation.

Workflow Overview

Figure 2: Standard bottom-up proteomics workflow incorporating this compound.

Reagent Preparation

| Reagent | Stock Concentration | Solvent | Storage |

| Ammonium Bicarbonate | 1 M | LC-MS Grade Water | 4°C |

| Dithiothreitol (DTT) | 500 mM | LC-MS Grade Water | -20°C (single-use aliquots) |

| mPEG6-Maleimide | 100 mM | DMSO or Acetonitrile | -20°C (single-use aliquots, protect from light) |

| Trypsin (sequencing grade) | 0.5 µg/µL | Resuspension Buffer | -20°C |

Step-by-Step Methodology

-

Protein Extraction and Quantification:

-

Lyse cell pellets or homogenized tissue in a suitable lysis buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation (e.g., 16,000 x g for 15 min at 4°C).

-

Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

-

-

Reduction:

-

Dilute the protein extract with 100 mM Ammonium Bicarbonate (pH 8.0) to a final urea concentration of < 2 M.

-

Add DTT from the stock solution to a final concentration of 10 mM.

-

Incubate for 1 hour at 37°C with gentle shaking.

-

Causality Check: This step reduces all disulfide bonds to free thiols, making them accessible for alkylation.[1] The temperature and time are optimized for complete reduction without significant protein degradation.

-

-

Alkylation with this compound:

-

Cool the sample to room temperature.

-

Add mPEG6-Maleimide from the stock solution to a final concentration of 25 mM.

-

Incubate for 30 minutes at room temperature in the dark.

-

Causality Check: A molar excess of the alkylating agent ensures complete capping of all available thiols.[9] Performing this step in the dark is crucial as maleimides can be light-sensitive. The reaction is rapid at room temperature.[14]

-

-

Enzymatic Digestion:

-

Add Trypsin to the protein solution at a 1:50 enzyme-to-protein ratio (w/w).

-

Incubate overnight (12-16 hours) at 37°C.

-

Causality Check: Overnight digestion at 37°C provides sufficient time for trypsin to cleave proteins at the C-terminal side of lysine and arginine residues, generating peptides of a suitable size for MS analysis.[4]

-

-

Quenching and Desalting:

-

Acidify the sample by adding formic acid to a final concentration of 1% (v/v) to quench the tryptic activity.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts, detergents, and excess reagents that interfere with MS analysis.

-

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in LC-MS grade water) for analysis.

-

Part 4: Impact on Mass Spectrometry and Data Analysis

The use of this compound introduces a specific mass modification that must be accounted for during data analysis.

-

Mass Shift: The addition of this compound (C₂₀H₃₄N₂O₉, MW: 446.49 g/mol ) to a cysteine residue results in a monoisotopic mass shift of +446.2275 Da . This modification must be specified as a variable or static modification on cysteine in the database search parameters of your proteomics software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

-

Chromatographic Behavior: The hydrophilic PEG chain can slightly alter the retention time of peptides during reverse-phase liquid chromatography (RP-HPLC), often leading to earlier elution compared to the same peptide alkylated with a smaller, more hydrophobic group like carbamidomethyl (from IAA). This effect is generally minor but can be beneficial for improving the separation of certain peptides.

-

Fragmentation: PEGylated peptides typically fragment well under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), producing characteristic b- and y-type ions for confident peptide sequencing.

Part 5: Troubleshooting and Advanced Considerations

-

Incomplete Alkylation: If database searches reveal a high number of unmodified cysteines, consider increasing the concentration of this compound or extending the incubation time. Ensure the DTT from the reduction step is not in vast excess, as it can consume the alkylating agent.

-

Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, rendering it unreactive.[16] Always use fresh, high-quality this compound and prepare stock solutions immediately before use. Avoid prolonged exposure of stock solutions to aqueous environments.

-

Isomerization: Under certain conditions, the initial thioether adduct can undergo rearrangement to a more stable isomer.[14] While this does not change the elemental composition, it is an important consideration in high-resolution structural studies. For standard identification and quantification workflows, this is typically not a concern.

Conclusion

mPEG6-Maleimide represents a significant advancement over traditional cysteine alkylating agents in proteomics. Its high specificity for thiols minimizes problematic off-target modifications, leading to cleaner MS spectra and more confident protein identifications.[15] While requiring careful handling to prevent hydrolysis, the benefits of reduced sample complexity and improved data quality make this compound an authoritative choice for researchers seeking to enhance the robustness and accuracy of their proteomics workflows. By understanding the underlying chemistry and optimizing the protocol, scientists and drug development professionals can leverage this reagent to achieve deeper and more reliable insights into the proteome.

References

- Analyzing PEGylated Proteins by Mass Spectrometry: A Compar

- Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX.

- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.

- Orbitrap Mass Spectrometer Characterization of PEGyl

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry.

- A new era of cysteine proteomics - Technological advances in thiol biology. PubMed - NIH.

- Protein cysteine modifications: (1) medical chemistry for proteomics. PubMed.

- Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-St

- Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegener

- Site-Specific Proteomic Mapping of Modified Cysteine Residues. Journal of Visualized Experiments.

- This compound | 1644231-07-1. Biosynth.

- mPEG6-NH-Mal | CAS:1644231-07-1. Biopharma PEG.

- About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. I2BC.

- A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide. BenchChem.

- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxid

- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed.

- The main ways of sample preparation for mass spectrometric proteomic analysis.

- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems (RSC Publishing).

- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH.

- Double alkylation with maleimide-PEG-biotin: An enrichment method for cysteine redox st

- Sample preparation for mass spectrometry. Thermo Fisher Scientific.

- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed.

- Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.

- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. NIH.

- Mass spectrometry-based proteomics as an emerging tool in clinical labor

Sources

- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Mass spectrometry-based proteomics as an emerging tool in clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A new era of cysteine proteomics - Technological advances in thiol biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein cysteine modifications: (1) medical chemistry for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mPEG6-NH-Mal | CAS:1644231-07-1 | Biopharma PEG [biochempeg.com]

- 14. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to mPEG6-Mal: The Hydrophilic Crosslinker of Choice for Robust Bioconjugation

Introduction: Engineering Molecular Bridges for Advanced Biotherapeutics

In the landscape of modern drug development and biological research, the ability to selectively conjugate molecules—be it linking a potent cytotoxic drug to a tumor-targeting antibody or modifying a therapeutic protein to enhance its circulating half-life—is a cornerstone of innovation. This process, known as bioconjugation, relies on a critical class of reagents: the crosslinkers. As a Senior Application Scientist, I have seen firsthand how the choice of crosslinker can dictate the success or failure of a project. An ideal linker must not only facilitate a high-yield, specific reaction but also impart desirable physicochemical properties to the final conjugate.

This is where mPEG6-Mal , a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units and a reactive maleimide group, has emerged as a superior tool. The maleimide enables highly selective, covalent attachment to thiol groups found in cysteine residues, while the discrete PEG chain (dPEG®) confers hydrophilicity. This guide provides an in-depth technical overview of this compound, moving from its core chemical principles to field-tested protocols, designed to empower researchers in creating stable, effective, and highly soluble bioconjugates.

PART 1: The Chemistry and Rationale Behind this compound

Molecular Architecture and Core Functionality

At its heart, this compound is an elegant solution to a complex problem. It is comprised of three key components:

-

Maleimide Group: The reactive "warhead" of the molecule. This functional group exhibits exceptional reactivity and selectivity towards sulfhydryl (thiol) groups, particularly those on cysteine residues of proteins and peptides.[1][2][3]

-

Hexa(ethylene glycol) (PEG6) Spacer: This short, discrete PEG chain is the source of the linker's hydrophilicity.[4][5] Unlike traditional, polydisperse PEG polymers, a discrete PEG linker offers a defined molecular weight (446.49 g/mol for a common this compound variant) and length, ensuring homogeneity in the final conjugate.[6][7] This PEG chain creates a protective hydration shell around the conjugate, which is crucial for enhancing solubility and stability.[4]

-

Methoxy (m) Cap: A terminal methoxy group renders the opposing end of the PEG chain inert, preventing unwanted crosslinking or polymerization.

The Cornerstone Reaction: Maleimide-Thiol Michael Addition

The utility of this compound is anchored in the Michael addition reaction between the maleimide's electron-deficient double bond and a nucleophilic thiolate anion (R-S⁻).[2][8] This reaction is highly efficient and is often classified as a "click chemistry" reaction due to its speed, high yield, and specificity under mild, physiological conditions.[2][3][8][9]

Causality Behind Optimal Reaction Conditions:

The success of this conjugation is critically dependent on pH. The reaction proceeds most efficiently within a pH range of 6.5 to 7.5 .[10][11]

-

Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is reduced, as the thiol group (R-SH) remains protonated, slowing the reaction rate.

-

Above pH 7.5: Two competing and undesirable side reactions accelerate. First, the maleimide ring itself becomes susceptible to hydrolysis, opening to form a non-reactive maleamic acid and preventing conjugation.[3][10][11] Second, primary amines (like those on lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide.[11] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3][10]

The result of this reaction is a stable thioether bond, which covalently links the this compound to the target molecule.[1][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. purepeg.com [purepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. calpaclab.com [calpaclab.com]

- 7. mPEG6-NH-Mal | CAS:1644231-07-1 | Biopharma PEG [biochempeg.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols: Achieving Optimal pH for mPEG6-Mal Thiol Reaction

Introduction

The conjugation of methoxy polyethylene glycol (mPEG) to biomolecules, a process known as PEGylation, is a cornerstone of modern drug development and biotechnology. It offers numerous advantages, including improved pharmacokinetic profiles, enhanced stability, and reduced immunogenicity of therapeutic proteins and peptides. Among the various chemical strategies for PEGylation, the reaction of a maleimide-functionalized mPEG (mPEG-Mal) with a thiol group (typically from a cysteine residue) is highly favored for its specificity and efficiency under mild conditions.[1][2][3]

The success of this conjugation hinges on a critical parameter: the reaction pH. This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and optimizing the pH for the mPEG6-Mal thiol reaction. We will delve into the underlying chemical principles, provide a comprehensive protocol, and offer insights into potential side reactions to ensure the synthesis of well-defined and stable bioconjugates.

Core Chemical Principles: The Michael Addition and the Role of pH

The reaction between an mPEG-Maleimide and a thiol-containing molecule proceeds via a Michael addition mechanism.[1][4][5] In this reaction, the nucleophilic thiolate anion (-S⁻) attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring, forming a stable covalent thioether bond.[4]

The pH of the reaction environment is the most critical factor governing this process for two primary reasons:

-

Thiolate Anion Formation: The reactive species is the thiolate anion, not the protonated thiol (-SH). The formation of the thiolate is pH-dependent, as described by the Henderson-Hasselbalch equation.[6][7] A higher pH favors the deprotonation of the thiol group, increasing the concentration of the nucleophilic thiolate and thus accelerating the reaction rate.

-

Maleimide Stability and Selectivity: The maleimide group itself is susceptible to hydrolysis, a competing reaction that opens the maleimide ring to form a non-reactive maleamic acid.[8][9] The rate of this hydrolysis significantly increases with increasing pH.[8][10][11][12] Furthermore, at pH values above 7.5, the selectivity of the maleimide for thiols diminishes, and it can begin to react with primary amines, such as the side chain of lysine residues.[9][13]

Therefore, the optimal pH for the mPEG-Maleimide thiol reaction is a compromise: it must be high enough to ensure a sufficient concentration of the reactive thiolate anion for an efficient reaction rate, but low enough to minimize maleimide hydrolysis and maintain high selectivity for the thiol group.[8]

Visualizing the Reaction Mechanism

Caption: Reaction pathways in mPEG-Maleimide conjugation.

Optimal pH Range and Its Impact

Based on extensive empirical evidence and kinetic studies, the optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 .[1][3][8][9] Within this window, the reaction is highly chemoselective for thiols, and the rate of maleimide hydrolysis is minimized.[1][8] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[8][9]

| pH Range | Reaction Rate with Thiols | Maleimide Hydrolysis Rate | Selectivity for Thiols | Recommendation |

| < 6.5 | Significantly decreased[3] | Very low | High | Not recommended due to slow kinetics. |

| 6.5 - 7.5 | Optimal | Minimized | Excellent[1][9] | Highly Recommended |

| > 7.5 | Fast | Significantly increased[3][8] | Decreased (competing reaction with amines)[9][13] | Not recommended due to instability and side reactions. |

| > 8.5 | Very Fast | Rapid[8] | Low | Avoid. |

Detailed Experimental Protocol

This protocol provides a general framework for the conjugation of this compound to a thiol-containing protein. It is essential to optimize the conditions for each specific biomolecule.

Materials

-

mPEG6-Maleimide

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), HEPES, or Tris buffer (10-100 mM) at a pH of 7.0-7.5.[14][15][16] Ensure the buffer is free of any thiol-containing compounds.[15][16]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is recommended as it does not contain a thiol group and does not need to be removed prior to the maleimide reaction.[13][15]

-

Quenching Reagent: A solution of a free thiol such as L-cysteine or β-mercaptoethanol.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Experimental Workflow

Caption: Step-by-step experimental workflow for mPEGylation.

Step-by-Step Methodology

-

Protein Preparation:

-

Reduction of Disulfide Bonds (if necessary):

-

If the target thiol groups are involved in disulfide bonds, they must first be reduced.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.[15]

-

Incubate at room temperature for 30-60 minutes.

-

-

Preparation of mPEG-Maleimide Stock Solution:

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.[16][17] The optimal molar ratio should be determined empirically for each specific protein.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[3][19][20][21] The reaction is typically faster at room temperature.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted mPEG-Maleimide, add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to the reaction mixture.[17]

-

-

Purification of the Conjugate:

-

Remove the excess mPEG-Maleimide and quenching reagent by purifying the conjugate using a suitable chromatography method such as SEC or IEX.

-

-

Characterization of the Conjugate:

-

Analyze the purified conjugate to determine the degree of PEGylation. Common analytical techniques include:

-

SDS-PAGE: To visualize the increase in molecular weight.

-

Mass Spectrometry (MS): For accurate mass determination.

-

HPLC: To assess purity and quantify the conjugate.[8]

-

-

Troubleshooting and Considerations

-

Low Conjugation Yield:

-

Cause: Insufficiently reduced disulfide bonds, oxidized thiols, or hydrolyzed mPEG-Maleimide.

-

Solution: Ensure complete reduction of disulfides with TCEP. Work with degassed buffers to prevent thiol oxidation. Use freshly prepared mPEG-Maleimide solution. Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[8]

-

-

Non-specific Labeling:

-

Cause: Reaction pH is too high, leading to reaction with amines.

-

Solution: Lower the reaction pH to within the 6.5-7.5 range.

-

-

Instability of the Conjugate (Retro-Michael Reaction):

-

The thiosuccinimide linkage formed can be reversible under certain conditions, leading to the detachment of the PEG chain.[1][22]

-

Solution: After conjugation, the thiosuccinimide ring can be hydrolyzed under slightly basic conditions (pH 8.5-9.0) to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[8][9]

-

-

Thiazine Rearrangement with N-terminal Cysteines:

Conclusion

The pH is a paramount parameter in the mPEG-Maleimide thiol reaction, directly influencing reaction kinetics, selectivity, and the stability of the maleimide reagent. By maintaining the reaction pH within the optimal range of 6.5-7.5, researchers can achieve high conjugation efficiency and specificity, leading to the successful synthesis of well-defined and stable PEGylated biomolecules. A thorough understanding of the underlying chemistry and potential side reactions is crucial for troubleshooting and optimizing the conjugation process for various applications in research and therapeutic development.[3]

References

-

The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. [Link]

-

Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. bioRxiv. [Link]

-

Maleimide PEG, mPEG-MAL. Nanocs. [Link]

-

The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]

-

Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. [Link]

-

Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]

-

Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. ACS Publications. [Link]

-

Instructions for PEG Maleimide Conjugation. Xi'an Confluore Biological Technology Co., Ltd. [Link]

-

Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different... ResearchGate. [Link]

-

Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. [Link]

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. confluore.com [confluore.com]

- 20. broadpharm.com [broadpharm.com]

- 21. broadpharm.com [broadpharm.com]

- 22. creativepegworks.com [creativepegworks.com]

- 23. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Optimizing Reaction Buffers for mPEG6-Maleimide Conjugation

Introduction: The Critical Role of the Reaction Buffer in Thiol-Maleimide PEGylation

Methoxypolyethylene glycol-maleimide (mPEG-Mal) reagents are invaluable tools in bioconjugation, enabling the site-specific modification of proteins, peptides, and other biomolecules through the covalent attachment of a polyethylene glycol (PEG) chain. This process, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo circulation half-life, while reducing immunogenicity. The most common strategy for PEGylation with mPEG-Mal reagents involves the reaction between the maleimide group of the PEG and a free thiol group (sulfhydryl group, -SH) on the target molecule, typically from a cysteine residue.

The success of this conjugation reaction is critically dependent on the composition of the reaction buffer. The buffer not only maintains a stable pH but also influences the reactivity of the thiol and the stability of the maleimide group. An improperly formulated buffer can lead to low conjugation efficiency, non-specific reactions, and degradation of the mPEG-Mal reagent. This application note provides a comprehensive guide to understanding and optimizing the reaction buffer for mPEG6-Maleimide (and other mPEG-Mal) conjugations, ensuring reproducible and high-yield results.

The Thiol-Maleimide Reaction: A Mechanistic Overview

The conjugation of a maleimide to a thiol proceeds via a Michael addition reaction. For the reaction to occur, the thiol group must be in its deprotonated, nucleophilic thiolate form (-S⁻). The concentration of the thiolate anion is pH-dependent. At a pH equal to the pKa of the thiol group (typically around 8.5 for cysteine), the concentrations of the protonated thiol (-SH) and the deprotonated thiolate (-S⁻) are equal. As the pH increases, the equilibrium shifts towards the more reactive thiolate form.

However, the maleimide group is susceptible to hydrolysis, a competing reaction that becomes more pronounced at higher pH. Hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Therefore, the choice of reaction buffer and pH is a delicate balance between maximizing the concentration of the reactive thiolate and minimizing the rate of maleimide hydrolysis.

Application Notes and Protocols: A Guide to Calculating Molar Excess of mPEG6-Mal for Bioconjugation

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Precise PEGylation

In the landscape of advanced biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands as a cornerstone technology for enhancing the pharmacokinetic and pharmacodynamic properties of protein and peptide drugs. This modification can significantly improve a drug's stability, increase its circulating half-life, and reduce its immunogenicity.[1] Among the various PEGylation chemistries, the reaction of methoxy-poly(ethylene glycol)-Maleimide (mPEG-Mal) with free thiol groups on biomolecules is highly favored for its specificity and efficiency under mild conditions.[2]

This technical guide provides a comprehensive framework for the successful conjugation of mPEG6-Mal to thiol-containing molecules. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the critical importance of reaction parameters, and a detailed methodology for the precise calculation of molar excess—a pivotal factor in achieving optimal conjugation efficiency and ensuring the quality and consistency of the final bioconjugate.

Core Principles: The Chemistry of mPEG-Maleimide Conjugation

The conjugation of mPEG-Maleimide to a biomolecule hinges on the Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond within the maleimide ring.[2] This reaction forms a stable, covalent thioether bond, effectively tethering the PEG moiety to the target molecule.[2]

The success of this conjugation is critically dependent on several factors, most notably pH. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3][4] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3] However, a competing reaction, the hydrolysis of the maleimide ring to an unreactive maleamic acid, becomes more pronounced at pH values above 7.5.[5][6] This hydrolysis renders the mPEG-Mal incapable of reacting with thiols, leading to reduced conjugation efficiency.[5] Therefore, maintaining the pH within the optimal 6.5-7.5 range is paramount.[3][4]

Calculating the Molar Excess: A Cornerstone of Reproducible Conjugation

The molar excess of the this compound reagent relative to the thiol-containing biomolecule is a critical parameter that dictates the extent of PEGylation. An insufficient excess will result in incomplete conjugation, leaving a significant portion of the biomolecule unmodified. Conversely, an excessive amount can lead to increased cost and more challenging downstream purification to remove unreacted PEG. The goal is to use a sufficient excess to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Calculation of Molar Excess

This section provides a detailed, step-by-step protocol for calculating the required amount of this compound for a conjugation reaction.

1. Determine the Concentration of the Thiol-Containing Biomolecule:

-

For Proteins/Peptides: Accurately determine the protein concentration using a standard method such as a BCA assay or by measuring the absorbance at 280 nm (A280), using the protein's specific extinction coefficient.

-

Quantify Free Thiols: It is crucial to determine the concentration of available (free) thiol groups, as cysteine residues can exist as oxidized disulfide bonds which are unreactive with maleimides. Ellman's reagent (DTNB) provides a reliable colorimetric method for quantifying free thiols.[7][8][9]

2. Define the Desired Molar Excess Ratio:

The optimal molar excess of mPEG-Mal to free thiol can vary depending on the reactivity of the specific thiol and the desired reaction kinetics. A common starting point is a 10- to 20-fold molar excess.[10]

| Biomolecule Type | Recommended Starting Molar Excess (mPEG-Mal : Thiol) |

| Peptides | 10 - 15 fold |

| Proteins (single cysteine) | 15 - 25 fold |

| Antibodies (reduced) | 20 - 30 fold |

3. The Molar Excess Calculation Formula:

The following formula can be used to calculate the mass of this compound required:

Worked Example:

Let's assume you want to PEGylate 2 mL of a 5 mg/mL protein solution.

-

Protein Molecular Weight (MW): 50,000 g/mol

-

This compound Molecular Weight (MW): ~3,500 g/mol (Note: Always use the exact MW from the manufacturer's certificate of analysis)

-

Desired Molar Excess: 20-fold

Step A: Calculate the moles of protein.

-

Concentration of protein = 5 mg/mL = 5 g/L

-

Molar concentration of protein = (5 g/L) / (50,000 g/mol ) = 0.0001 M

-

Moles of protein = 0.0001 mol/L * 0.002 L = 0.0000002 moles (or 0.2 µmol)

Step B: Calculate the moles of this compound required.

-

Moles of this compound = Moles of protein * Molar Excess Ratio

-

Moles of this compound = 0.0000002 moles * 20 = 0.000004 moles (or 4 µmol)

Step C: Calculate the mass of this compound required.

-

Mass of this compound = Moles of this compound * MW of this compound

-

Mass of this compound = 0.000004 moles * 3500 g/mol = 0.014 g = 14 mg

Therefore, you would need to add 14 mg of this compound to your 2 mL protein solution to achieve a 20-fold molar excess.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol outlines the use of Ellman's reagent to determine the concentration of free sulfhydryl groups in a protein or peptide sample.[8]

Materials:

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[8]

-

Cysteine hydrochloride monohydrate (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare a Cysteine Standard Curve:

-

Prepare Samples:

-

Dilute your protein/peptide sample in the Reaction Buffer to a concentration that will fall within the standard curve.

-

-

Reaction:

-

Measurement:

-

Measure the absorbance of each sample and standard at 412 nm.[8]

-

-

Calculation:

-

Plot the absorbance values of the standards versus their concentrations to create a standard curve.

-

Use the standard curve to determine the concentration of free thiols in your sample.

-

Protocol 2: General this compound Conjugation

This protocol provides a general procedure for the conjugation of this compound to a thiol-containing biomolecule.

Materials:

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

This compound

-

Conjugation Buffer: Degassed phosphate-buffered saline (PBS), pH 7.0-7.5.[11] Buffers such as Tris and HEPES can also be used, but they must be free of thiols.[11]

-

Anhydrous DMSO or DMF (for dissolving this compound)

-

Optional: Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bond reduction is necessary.[12]

Procedure:

-

Prepare the Biomolecule:

-

Prepare the this compound Solution:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[3] A typical concentration is 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound stock solution to the biomolecule solution to achieve the desired molar excess.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, with gentle stirring.[10]

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted mPEG-Mal.

-

-

Purification:

-

Remove unreacted this compound and other reaction components using size exclusion chromatography (SEC) or dialysis.[10]

-

Visualization of the Conjugation Workflow

The following diagram illustrates the key steps in the this compound conjugation process.

Caption: Workflow for this compound conjugation.

Post-Conjugation Analysis and Characterization

Following the conjugation reaction and purification, it is essential to characterize the resulting PEGylated biomolecule to confirm the success of the reaction and to determine the degree of PEGylation.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward and rapid method to visually confirm PEGylation.[13][14] The addition of the PEG chain increases the apparent molecular weight of the protein, resulting in a noticeable band shift on the gel.[13][14] However, the interaction between PEG and SDS can lead to smeared bands.[15] Native PAGE can be an alternative to avoid this issue.[15][16]

-

Size Exclusion Chromatography (SEC): A powerful technique for separating molecules based on their hydrodynamic volume.[17][18] SEC can effectively separate the PEGylated conjugate from the unreacted protein and free PEG.[17][19]

-

Mass Spectrometry (MS): Provides a definitive determination of the molecular weight of the conjugate, allowing for precise confirmation of the number of PEG chains attached.[1][20][21][22]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Conjugation Efficiency | Incorrect pH: pH outside the optimal 6.5-7.5 range.[3][5] | Verify the pH of the conjugation buffer with a calibrated pH meter. |

| Hydrolysis of mPEG-Mal: Reagent was not prepared fresh or was exposed to moisture.[3][5] | Prepare the mPEG-Mal solution immediately before use in an anhydrous solvent. | |

| Oxidized Thiols: Cysteine residues are in the form of disulfide bonds. | Reduce the biomolecule with TCEP prior to conjugation and remove the excess reducing agent. | |

| Insufficient Molar Excess: The amount of mPEG-Mal was too low. | Recalculate and consider increasing the molar excess of mPEG-Mal. | |

| Protein Aggregation | Inappropriate Buffer Conditions: The buffer composition is not optimal for the protein's stability. | Screen different buffer conditions (e.g., varying pH, ionic strength, or adding excipients). |

| High Protein Concentration: The concentration of the protein is too high, promoting aggregation. | Perform the conjugation at a lower protein concentration. |

Conclusion

The successful and reproducible conjugation of this compound is a multi-faceted process that relies on a solid understanding of the underlying chemistry and meticulous control over reaction parameters. By carefully calculating the molar excess, optimizing the reaction conditions, and employing appropriate analytical techniques for characterization, researchers can confidently generate high-quality PEGylated biomolecules for a wide range of therapeutic and research applications.

References

-

Analyzing PEGylated Proteins by Mass Spectrometry: A Comparative Guide. Benchchem.

-

Ellman's reagent. Wikipedia.

-

A Researcher's Guide to Characterizing PEGylated Proteins with Size-Exclusion Chromatography. Benchchem.

-

Maleimide Reaction Chemistry. Vector Labs.

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.

-

Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent.

-

Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX.

-

PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters.

-

Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent. PubMed.

-

Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.

-

Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International.

-

A Researcher's Guide to Confirming Protein PEGylation: An SDS-PAGE Comparison. Benchchem.

-

Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.

-

Ellman's Assay Protocol. BroadPharm.

-

An In-depth Technical Guide to the m-PEG12-Maleimide Thiol-Maleimide Reaction. Benchchem.

-

Analysis of PEGylated Protein by Tetra Detection Size Exclusion Chromatography. Malvern Panalytical.

-

Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific.

-

Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behavior of PEGylated Proteins. ACS Publications.

-

Total Thiol Quantification Assay Kit. RayBiotech.

-

Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Semantic Scholar.

-

Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech.

-

Detection of the reduced (free) thiol content. (A) The Ellman assay is... ResearchGate.

-

A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry. Benchchem.

-

5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Creative PEGWorks.

-

Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. BroadPharm.

-

Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.

-

Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

-

Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe.

-

Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. PubMed.

-

Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. Benchchem.

-

Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed.

-

preventing hydrolysis of mPEG4-Maleimide during conjugation. Benchchem.

-

Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent. ResearchGate.

-

minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery.

-

Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different... ResearchGate.

-

Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ResearchGate.

-

Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH.

-

Protocol for PEG Maleimide. BroadPharm.

-

MPEG-maleimide. Merck Millipore.

-

US6828401B2 - Preparation method of peg-maleimide derivatives. Google Patents.

-

Conjugation Protocol for Thiol-Reactive (maleimide) dyes. Bio-Techne.

-

mPEG-MAL. Laysan Bio.

-

mPEG-Mal (MW 5000) (mPEG-Maleimide (MW 5000)). MedChemExpress.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 8. broadpharm.com [broadpharm.com]

- 9. raybiotech.com [raybiotech.com]

- 10. broadpharm.com [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. resources.tocris.com [resources.tocris.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. waters.com [waters.com]

- 20. enovatia.com [enovatia.com]

- 21. ingenieria-analitica.com [ingenieria-analitica.com]

- 22. sciex.com [sciex.com]

step-by-step guide to protein PEGylation with mPEG6-Mal

Application Note & Protocol

Topic: A Step-by-Step Guide to Site-Specific Protein PEGylation with mPEG6-Mal

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Therapeutic Proteins with Precision PEGylation

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in biopharmaceutical development. It serves to enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve serum half-life, solubility, and stability while reducing immunogenicity.[1][2] Among the various PEGylation chemistries, the reaction of a maleimide-functionalized PEG with a protein's free sulfhydryl group offers a highly selective method for site-specific modification.[3]

This guide provides a detailed protocol and expert insights for the PEGylation of a target protein using methoxy-poly(ethylene glycol)-Maleimide with six PEG units (this compound). We will delve into the underlying chemical principles, critical reaction parameters, and the essential downstream purification and characterization steps required to produce a well-defined, homogenous PEG-protein conjugate. The focus is on providing not just a series of steps, but the scientific rationale to empower researchers to optimize this powerful bioconjugation technique for their specific applications.

The Chemistry: Thiol-Selective Michael Addition

The conjugation of mPEG-Mal to a protein relies on a Michael addition reaction. This reaction is highly chemoselective for the sulfhydryl (thiol) group of a cysteine residue within a specific pH range.[4] The nucleophilic thiol group attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system in the maleimide ring, forming a stable, covalent thioether bond.[4]

The reaction's specificity is paramount. At a pH between 6.5 and 7.5, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues).[5] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis and competitive reactions with amines, compromising the specificity of the conjugation.[5][6]

Caption: Mechanism of mPEG-Maleimide conjugation to a protein thiol group.

Experimental Protocol: From Preparation to Characterization

This protocol is designed for a protein containing at least one accessible, free cysteine residue.

Part 1: Materials and Reagent Preparation

Materials:

-

Protein of Interest (POI): ≥95% purity, containing a free cysteine.

-

This compound: (MW: 446.49 g/mol ) Store desiccated at 2-8°C.

-

Reducing Agent (optional): TCEP·HCl (tris(2-carboxyethyl)phosphine hydrochloride).

-

Quenching Reagent: L-Cysteine or β-mercaptoethanol (BME).

-

Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Buffers:

-